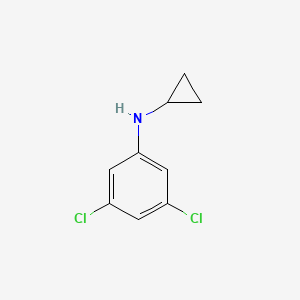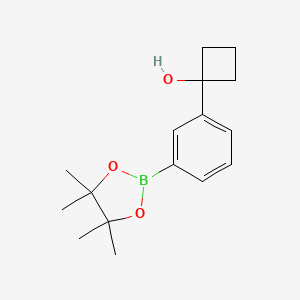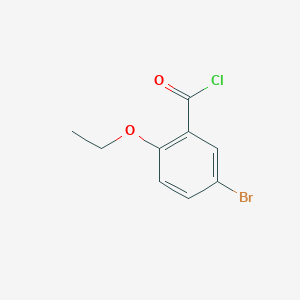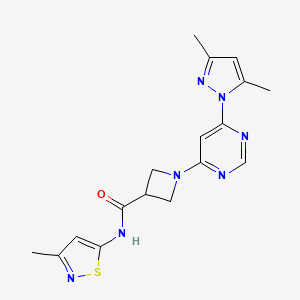
N-(2-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a compound’s description includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound, a polymer, etc.).
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
This involves understanding the compound’s molecular structure, including the arrangement of atoms, the types of bonds between the atoms, and the compound’s stereochemistry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions, and the products it forms during these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Applications De Recherche Scientifique
Chemoselective Acetylation and Synthesis Mechanisms
Chemoselective acetylation of aminophenols, a related process to the synthesis of similar compounds, has been optimized using immobilized lipase, demonstrating the importance of catalyst choice and reaction conditions in achieving desired outcomes, such as intermediates for antimalarial drugs (Magadum & Yadav, 2018).
Radiosynthesis for Study of Metabolism and Mode of Action
Radiosynthesis techniques have been applied to chloroacetanilide herbicides, enabling detailed studies on their metabolism and mode of action, crucial for understanding the environmental and health implications of these compounds (Latli & Casida, 1995).
Glutaminase Inhibition for Cancer Therapy
Research into glutaminase inhibitors, such as BPTES analogs, has shown promise in cancer therapy by inhibiting kidney-type glutaminase, suggesting a pathway for the development of treatments based on modifying acetamide structures (Shukla et al., 2012).
Development of Antiallergic Agents
N-(pyridin-4-yl)-(indol-3-yl)acetamides have been explored for their antiallergic properties, with modifications to the chemical structure leading to significant improvements in potency, demonstrating the therapeutic potential of these compounds (Menciu et al., 1999).
Antifungal Applications
Acetamide derivatives have shown antifungal activity against Candida species, highlighting the potential for developing new antifungal agents based on these chemical structures (Bardiot et al., 2015).
Antidiabetic Potential
Novel indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have demonstrated significant antidiabetic potential, offering a foundation for further research into diabetes treatments (Nazir et al., 2018).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, indicating the versatility of acetamide derivatives in synthesizing compounds with potential health benefits (Chkirate et al., 2019).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and the risks associated with its use.
Orientations Futures
This could involve potential applications of the compound, areas for further research, and its implications in various fields.
Please consult with a chemistry professional or refer to scientific literature for detailed information about your specific compound. If you have access to a library or a database of scientific articles, you might find more information there. Please remember to handle all chemicals safely and responsibly.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-13-8-4-6-10-15(13)21-19(23)18(22)17-12(2)20-16-11-7-5-9-14(16)17/h4-11,20H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFDGLDDBGLVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-(m-tolyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2822862.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2822867.png)



![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2822874.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2822875.png)




![N-allyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2822883.png)
